molecular formula C14H12N2S B14377982 2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-20-5

2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine

Cat. No.: B14377982
CAS No.: 90070-20-5
M. Wt: 240.33 g/mol
InChI Key: CZDPXYRUSDHNKX-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine is a compound belonging to the thienodiazepine class. Thienodiazepines are structurally related to benzodiazepines, with a thiophene ring replacing the benzene ring. This compound is known for its psychoactive properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine involves several steps, including the formation of the thiophene ring and the diazepine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Mechanism of Action

2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine exerts its effects by binding to the benzodiazepine receptor site on the GABA receptor. This enhances the efficiency and effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the central nervous system . The molecular targets include GABA receptors, and the pathways involved are primarily related to the modulation of neuronal excitability.

Comparison with Similar Compounds

Properties

CAS No.

90070-20-5

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine

InChI

InChI=1S/C14H12N2S/c1-10-7-12(11-5-3-2-4-6-11)16-14-9-17-8-13(14)15-10/h2-6,8-9H,7H2,1H3

InChI Key

CZDPXYRUSDHNKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CSC=C2N=C(C1)C3=CC=CC=C3

Origin of Product

United States

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